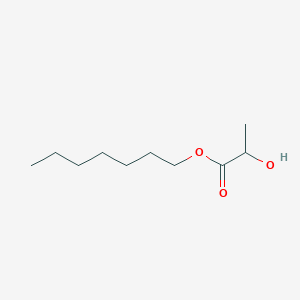

Propanoic acid, 2-hydroxy-, heptyl ester

Description

Properties

CAS No. |

188728-17-8 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

heptyl 2-hydroxypropanoate |

InChI |

InChI=1S/C10H20O3/c1-3-4-5-6-7-8-13-10(12)9(2)11/h9,11H,3-8H2,1-2H3 |

InChI Key |

PZSYRGVIJCBHDE-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC(=O)C(C)O |

Canonical SMILES |

CCCCCCCOC(=O)C(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers and Homologs

a. Heptyl Isobutyrate (Propanoic Acid, 2-Methyl-, Heptyl Ester)

- Molecular Formula : C₁₁H₂₂O₂

- Molar Mass : 186.29 g/mol

- CAS No.: 2349-13-5

- Key Differences: The substitution of the hydroxyl group with a methyl group at the β-position reduces polarity, increasing hydrophobicity (logP = 3.156 vs. heptyl lactate’s estimated logP < 3) . This compound is used in synthetic flavorings for its sweet, fruity notes .

b. Heptyl Butanoate (Butanoic Acid, Heptyl Ester)

- Molecular Formula : C₁₁H₂₂O₂

- Molar Mass : 186.29 g/mol

- CAS No.: 5870-93-9

- Key Differences: The longer carboxylic acid chain (butanoic acid vs. propanoic acid) enhances lipid solubility (logP ≈ 4.5), making it more suitable for hydrophobic matrices like cosmetics .

Esters with Similar Alcohol Moieties

a. Acetic Acid, Heptyl Ester

- Molecular Formula : C₉H₁₈O₂

- Molar Mass : 158.24 g/mol

- Occurrence : Detected in apple cultivars during late developmental stages at trace levels (0.03–0.04 ppb) .

- Key Differences : The absence of a hydroxyl group simplifies its degradation pathway, limiting its persistence in biological systems compared to heptyl lactate .

b. Propanoic Acid, 2-Hydroxy-, Ethyl Ester (Ethyl Lactate)

- Molecular Formula : C₅H₁₀O₃

- Molar Mass : 118.13 g/mol

- Applications : Widely used as a green solvent. Its shorter alkyl chain reduces logP (0.72 vs. heptyl lactate’s ~2.5), favoring water solubility .

Physicochemical and Functional Comparisons

Role in Aroma Profiles

- Heptyl lactate is correlated with fruity and floral notes in fermented bee pollen, where it constitutes a significant fraction of VOCs .

- In contrast, heptyl isobutyrate’s sweet aroma is prioritized in artificial flavor formulations, though it lacks natural abundance .

Antimicrobial Activity

- Hydroxylated esters (e.g., heptyl lactate) may have enhanced bioactivity due to hydrogen bonding with microbial membranes .

Industrial Relevance

Q & A

Basic Research Questions

Synthesis Optimization Q: What esterification methods are most effective for synthesizing heptyl lactate, and how can reaction conditions (e.g., acid catalysts, solvent systems) be optimized for high yield? A: Heptyl lactate can be synthesized via acid-catalyzed esterification of lactic acid with heptanol. Sulfuric acid or p-toluenesulfonic acid are common catalysts. Azeotropic distillation with toluene or cyclohexane removes water to shift equilibrium toward ester formation . Purification via vacuum distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) ensures high purity. Monitoring reaction progress with FTIR (disappearance of –COOH peak at ~1700 cm⁻¹) is critical .

Analytical Characterization Q: What spectroscopic techniques are recommended for confirming the structure and purity of heptyl lactate? A:

- GC-MS : Use a polar capillary column (e.g., DB-WAX) to resolve esters. Characteristic fragments include m/z 117 (lactic acid moiety) and m/z 85 (heptyl chain) .

- NMR : ¹H NMR shows a triplet for the ester carbonyl neighbor (δ 4.1–4.3 ppm) and a doublet for the hydroxyl-bearing methine (δ ~4.0 ppm). ¹³C NMR confirms the ester carbonyl at ~170 ppm .

- FTIR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 3400–3500 cm⁻¹ (broad –OH stretch if unreacted lactic acid remains) .

Physicochemical Properties Q: How can researchers determine the solubility and partition coefficient (log P) of heptyl lactate? A:

- Solubility : Use the shake-flask method in water, ethanol, and hexane at 25°C. Centrifuge mixtures and quantify dissolved ester via HPLC with a C18 column .

- log P : Calculate using reverse-phase HPLC retention times calibrated against standards with known log P values .

Advanced Research Questions

Stereochemical Purity Assessment Q: What methods validate the enantiomeric purity of heptyl lactate, particularly for (S)- or (R)-configurations? A:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (95:5) to resolve enantiomers. Compare retention times with commercially available (S)- or (R)-lactic acid esters .

- Enzymatic Assays : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, enabling quantification via polarimetry or GC analysis of unreacted ester .

Toxicological Profiling Q: What in vitro models are suitable for preliminary dermal toxicity screening of heptyl lactate? A:

- OECD 439 (Skin Irritation) : Use reconstructed human epidermis (RhE) models like EpiDerm™. Measure viability via MTT assay post-exposure; <50% viability indicates irritancy .

- Ames Test (OECD 471) : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation .

Environmental Fate Studies Q: How can biodegradation pathways of heptyl lactate be evaluated in aquatic systems? A:

- OECD 301D (Closed Bottle Test) : Incubate ester in mineral medium with activated sludge. Monitor biochemical oxygen demand (BOD) over 28 days; >60% BOD indicates ready biodegradability .

- GC-MS Metabolite Tracking : Identify degradation intermediates (e.g., lactic acid, heptanol) to elucidate pathways .

Data Contradictions and Resolution

- Evidence Conflict : CAS 2349-13-5 ( ) refers to heptyl isobutyrate, not heptyl lactate. Researchers must verify CAS numbers and structural descriptors to avoid misidentification.

- Stereochemical Ambiguity : and highlight the importance of specifying (S)- or (R)-configurations in toxicology studies, as enantiomers may differ in bioactivity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.